2-(Methylthio)-2-thiazoline

Description

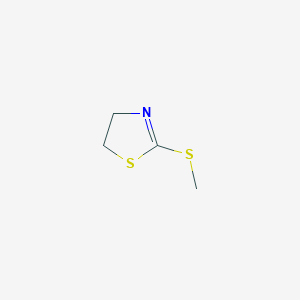

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGRBBWYHIYNIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173773 | |

| Record name | 4,5-Dihydro-2-(methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19975-56-5 | |

| Record name | 4,5-Dihydro-2-(methylthio)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19975-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-(methylthio)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019975565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19975-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2-(methylthio)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(methylthio)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)-2-thiazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7RAG4X25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the myriad of heterocyclic scaffolds, 2-(Methylthio)-2-thiazoline has emerged as a compound of significant interest. Its unique structural features, combining a thiazoline ring with a reactive methylthio group, offer a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. By elucidating the underlying principles and providing practical insights, this document aims to empower scientists to harness the full potential of this valuable synthetic intermediate.

Core Chemical and Physical Properties

This compound, also known as 2-(Methylmercapto)-2-thiazoline or 4,5-Dihydro-2-(methylthio)thiazole, is a sulfur-containing heterocyclic compound. A comprehensive understanding of its fundamental properties is crucial for its effective handling, application in synthesis, and for the characterization of its derivatives.

Chemical Identifiers and Molecular Structure

| Identifier | Value | Source |

| CAS Number | 19975-56-5 | [1] |

| Molecular Formula | C₄H₇NS₂ | [1] |

| Molecular Weight | 133.24 g/mol | [1] |

| SMILES | CSC1=NCCS1 | [1] |

| InChI | 1S/C4H7NS2/c1-6-4-5-2-3-7-4/h2-3H2,1H3 | [1] |

The structure of this compound features a five-membered thiazoline ring with a double bond between the carbon at position 2 and the nitrogen atom. This C=N bond is part of an aminal-like functional group, and the carbon at position 2 is further substituted with a methylthio (-SCH₃) group.

Physicochemical Properties

This compound is a liquid at room temperature with the following reported physical properties:

| Property | Value | Source |

| Appearance | Liquid | [1] |

| Boiling Point | 216-217 °C (lit.) | [1] |

| Density | 1.226 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.592 (lit.) | [1] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [1] |

These properties are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling in the laboratory.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the S-alkylation of 2-mercapto-2-thiazoline (also known as 2-thiazolidinethione).[2] This method is efficient and utilizes readily available starting materials.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the sulfur atom of the thiol tautomer of 2-mercapto-2-thiazoline acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Caption: Synthesis of this compound via S-alkylation.

Detailed Experimental Protocol

This protocol is based on the general method described for the alkylation of 2-mercaptothiazoline.[2]

Materials:

-

2-Mercapto-2-thiazoline

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or another suitable base

-

Ethanol or another suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercapto-2-thiazoline (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 eq) in water or ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.

-

Alkylation: Cool the reaction mixture in an ice bath. Add methyl iodide (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, and wash it with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The refractive index can also be measured and compared to the literature value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (-SCH₃) around δ 2.5-2.7 ppm.

-

A triplet for the methylene protons adjacent to the sulfur atom in the ring (-CH₂-S-) around δ 3.2-3.5 ppm.

-

A triplet for the methylene protons adjacent to the nitrogen atom in the ring (-CH₂-N=) around δ 4.0-4.3 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms:

-

A signal for the methyl carbon (-SCH₃) around δ 15-20 ppm.

-

A signal for the methylene carbon adjacent to the sulfur atom (-CH₂-S-) around δ 30-35 ppm.

-

A signal for the methylene carbon adjacent to the nitrogen atom (-CH₂-N=) around δ 55-60 ppm.

-

A signal for the imino carbon (C=N) at a significantly downfield shift, typically in the range of δ 160-170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands to look for include:

-

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.

-

C=N stretching: A characteristic strong absorption band for the imine (C=N) bond should be observed in the region of 1630-1680 cm⁻¹.

-

C-N stretching: This absorption is typically found in the 1250-1020 cm⁻¹ region.

-

C-S stretching: These bands are generally weak and appear in the fingerprint region between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z = 133, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the methyl radical (•CH₃) to give a fragment at m/z = 118.

-

Loss of the thiomethyl radical (•SCH₃) to give a fragment at m/z = 86.

-

Cleavage of the thiazoline ring can lead to various other smaller fragments.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ability of the methylthio group to act as a leaving group. This makes it a valuable precursor for the synthesis of various 2-substituted thiazolines.

Reaction with Nucleophiles: A Gateway to Functionalized Thiazolines

A key reaction of this compound is its reaction with nucleophiles, particularly primary amines.[2] This reaction proceeds via a nucleophilic substitution at the C2 position, where the amine displaces the methylthio group.

Caption: Reaction of this compound with a primary amine.

This reaction is particularly useful in drug discovery for the synthesis of libraries of 2-amino-2-thiazoline derivatives for biological screening. For instance, this methodology has been employed to synthesize 2-(substituted benzylamino)-2-thiazolines, which have been investigated for their octopaminergic agonist activity.[2]

Precursor to Heteroannelated Systems

This compound serves as a valuable reagent for the construction of more complex heterocyclic systems. It has been used in reactions with heteroaromatic 2-aminoesters to generate novel tri- and tetracyclic hetero systems. These reactions often involve a sequence of nucleophilic attack and subsequent cyclization, leading to the formation of fused ring systems with potential biological activities.

Applications in Drug Discovery and Development

The thiazoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. This compound, as a versatile intermediate, plays a crucial role in accessing this important chemical space.

Synthesis of Bioactive Molecules

The ability to readily introduce various substituents at the 2-position of the thiazoline ring makes this compound an attractive starting material for the synthesis of compounds with diverse pharmacological properties. As mentioned, it is a key precursor for 2-(substituted benzylamino)-2-thiazolines, which have shown octopaminergic agonist activity.[2] This class of compounds has potential applications in the development of novel insecticides.

Role in the Synthesis of Cephalosporin Analogues

The thiazole and thiazoline moieties are important components of many cephalosporin antibiotics. While direct incorporation of the this compound unit into the final cephalosporin structure is less common, its derivatives, particularly 2-amino-thiazoles, are frequently used as side-chain precursors in the synthesis of advanced-generation cephalosporins. The reactivity of this compound provides a convenient route to these essential side-chain building blocks.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: It is classified as a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

-

Toxicity: While detailed toxicological data is limited, it is advisable to treat this compound with caution. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis, offering a straightforward entry into a wide array of functionalized thiazoline derivatives. Its predictable reactivity, particularly with nucleophiles, makes it an important tool for the construction of complex heterocyclic systems and for the generation of compound libraries in drug discovery programs. As the demand for novel bioactive molecules continues to grow, the utility of strategic intermediates like this compound is poised to expand further. Future research will likely focus on uncovering new applications for this reagent in the synthesis of innovative pharmaceuticals and functional materials, further solidifying its place in the synthetic chemist's toolbox.

References

- Hirashima, A., Yoshii, Y., & Eto, M. (1992). Synthesis and Octopaminergic Agonist Activity of 2-(Substituted benzylamino)-2-thiazolines. Bioscience, Biotechnology, and Biochemistry, 56(7), 1062-1065.

- Sauter, F., Fröhlich, J., Chowdhury, A. Z. M. S., & Hametner, C. (1997). Reagents for new heteroannelation reactions III. This compound. Monatshefte für Chemie/Chemical Monthly, 128(5), 503-508.

- SpectraBase. This compound. [Link]

Sources

2-(Methylthio)-2-thiazoline CAS number 19975-56-5

An In-depth Technical Guide to 2-(Methylthio)-2-thiazoline (CAS 19975-56-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Core Identity and Physicochemical Profile

This compound, also known as 2-(Methylmercapto)-2-thiazoline, is a sulfur-containing heterocyclic compound. Its structure features a five-membered dihydrothiazole (thiazoline) ring, with a methylthio (-SCH₃) group attached to the carbon atom at position 2, which is part of an imine functional group. This unique arrangement makes it a valuable intermediate in organic synthesis.

The compound is a colorless to slightly yellow clear liquid at room temperature and is soluble in many common organic solvents.[1][2] Its stability under standard conditions and versatile reactivity make it a key reagent in various chemical transformations.[1][2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19975-56-5 | [3][4] |

| Molecular Formula | C₄H₇NS₂ | [2][3] |

| Molecular Weight | 133.24 g/mol | [3] |

| Appearance | Colorless to slightly yellow clear liquid | [2] |

| Boiling Point | 216-217 °C (lit.) | [3] |

| Density | 1.226 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.592 (lit.) | [3] |

| Flash Point | 98 °C (208.4 °F) - closed cup | [3] |

| SMILES String | CSC1=NCCS1 | [3] |

| InChI Key | QFGRBBWYHIYNIB-UHFFFAOYSA-N | [3] |

Spectroscopic Signature: A Predictive Analysis

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. While specific spectra for this compound are not publicly cataloged, a competent chemist can predict the expected signals based on its molecular structure. This predictive approach is crucial for verifying the identity and purity of the material after synthesis or before use.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Three distinct signals should be observed:

-

A singlet around δ 2.5 ppm, integrating to 3 protons, corresponding to the methylthio (-SCH₃) group.

-

A triplet around δ 3.2-3.4 ppm, integrating to 2 protons, for the methylene group adjacent to the sulfur atom in the ring (-S-CH₂-).

-

A triplet around δ 4.0-4.2 ppm, integrating to 2 protons, for the methylene group adjacent to the nitrogen atom (-N-CH₂-). The downfield shift is due to the deshielding effect of the electronegative nitrogen.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display four signals, one for each unique carbon environment:

-

A signal for the methylthio carbon (-SCH₃) around δ 15-20 ppm.

-

A signal for the ring carbon adjacent to sulfur (-S-CH₂-) around δ 30-35 ppm.

-

A signal for the ring carbon adjacent to nitrogen (-N-CH₂-) around δ 60-65 ppm.

-

A significantly downfield signal for the imine carbon (C=N) around δ 165-170 ppm, due to its sp² hybridization and attachment to two heteroatoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. The most characteristic absorption would be a strong band in the range of 1620-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Other expected signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-S stretching, which typically appears in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 133, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns could include the loss of the methyl group (•CH₃, mass = 15) or the entire methylthio group (•SCH₃, mass = 47), leading to significant fragment ions at m/z 118 and 86, respectively.

Synthesis and Mechanistic Considerations

The thiazoline ring is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed.[5][6] A prevalent strategy for constructing 2-substituted thiazolines involves the condensation of β-amino thiols with various electrophiles.[6] For this compound, a highly efficient and common laboratory-scale synthesis starts from the readily available 2-thiazoline-2-thiol (also known as 2-mercapto-2-thiazoline).

The process involves a straightforward S-methylation reaction. The thiol is first deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile to attack a methylating agent like methyl iodide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via S-Methylation

-

Rationale: This protocol is chosen for its high efficiency and use of common, readily available reagents. Sodium hydride is an effective, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward. DMF is an excellent polar aprotic solvent for Sɴ2 reactions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-thiazoline-2-thiol (1.0 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality Note: Slow addition is critical to control the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes after addition to ensure complete formation of the thiolate anion.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Core Applications in Development

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C2 position. The methylthio group is an excellent leaving group, particularly when activated. This allows for facile nucleophilic displacement, making the compound an ideal precursor for a wide range of 2-substituted thiazolines.

This reactivity is paramount in drug discovery, where the thiazoline scaffold is a privileged structure found in numerous biologically active agents with anticancer, anti-HIV, and antibiotic properties.[5][7] The ability to easily introduce diverse functional groups at the C2 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[8]

Caption: Synthetic utility in generating diverse 2-amino-thiazolines.

Application Protocol: Synthesis of a 2-(Benzylamino)-2-thiazoline Derivative

-

Rationale: This protocol demonstrates the core application of this compound as a scaffold for diversification. The reaction involves a simple nucleophilic substitution where an amine displaces the methylthio group. Heating is typically required to drive the reaction to completion.

-

Setup: In a sealed reaction vial, combine this compound (1.0 eq) and benzylamine (1.1 eq).

-

Solvent (Optional): The reaction can often be run neat (without solvent). Alternatively, a high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring. Causality Note: The elevated temperature facilitates the nucleophilic attack and the departure of the methanethiolate leaving group. The reaction should be performed in a well-ventilated fume hood due to the formation of methanethiol, a volatile and odorous byproduct.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Purification: Purify the crude product directly by flash column chromatography on silica gel to isolate the desired 2-(benzylamino)-2-thiazoline.

Beyond medicinal chemistry, this compound serves as a key intermediate in the synthesis of agrochemicals, such as fungicides and herbicides, and has applications in the food industry as a flavoring agent.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While some classifications list it as non-hazardous, others indicate it can cause skin and eye irritation.[9][10][11] It is prudent to treat it with appropriate care.

Table 2: Safety and Handling Information

| Parameter | Guideline | Source(s) |

| GHS Classification | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319) | [10][11] |

| Storage Class | 10 - Combustible liquids | [3] |

| PPE | Chemical safety goggles/eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat. | [3][11] |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9][11] |

| Storage | Store in a cool, dark place. Keep container tightly closed. Store away from oxidizing agents. | [2][11] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of water. Ingestion/Inhalation: Move to fresh air and consult a physician. | [9][11] |

Conclusion

This compound (CAS 19975-56-5) is more than just a chemical intermediate; it is an enabling tool for innovation in both medicinal and materials chemistry. Its value lies in the strategic placement of the methylthio group on the thiazoline ring, which acts as a versatile synthetic handle for introducing molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity empowers researchers to leverage this building block effectively and safely, accelerating the discovery and development of novel chemical entities.

References

- This compound - Introduction. ChemBK. [Link]

- This compound. precisionFDA. [Link]

- 2-Methylthiothiazoline 109050 - Safety Data Sheet. Penta Manufacturing Company. [Link]

- Recent advances in the synthesis and utility of thiazoline and its derivatives.

- Overview of the Chemistry of 2-Thiazolines.

- This compound. Drugfuture. [Link]

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. [Link]

- Thiazoline synthesis. Organic Chemistry Portal. [Link]

- Overview of the Chemistry of 2-Thiazolines | Request PDF.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

- 2-(Methylthio)benzothiazole. PubChem. [Link]

- Thiazole/thiazoline formations from substituted 2-aminothiophenols.

- Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived n

- Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Hero. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

- Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Spectroscopy Problems.

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-甲硫基-2-噻唑啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

Physicochemical Properties of 2-(Methylthio)-2-thiazoline

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-2-thiazoline

For professionals in chemical research and drug development, this compound is a valuable heterocyclic building block. Its unique structure, featuring a thiazoline ring with a methylthio substituent, makes it a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and specialty materials.[1] This compound serves as a versatile precursor for creating more complex thiazole derivatives, which are integral to the development of biologically active molecules like fungicides and herbicides.[1] This guide provides a detailed exploration of its synthesis, focusing on the core chemical principles, reaction mechanisms, and practical laboratory protocols.

A clear understanding of the compound's properties is essential for its handling, reaction monitoring, and purification.

| Property | Value |

| CAS Number | 19975-56-5[1][2][3] |

| Molecular Formula | C₄H₇NS₂[1][2][3] |

| Molecular Weight | 133.24 g/mol [2][3] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

| Boiling Point | 216-217 °C[2] |

| Density | ~1.226 g/mL at 25 °C[2] |

| Refractive Index | n20/D ~1.592[2] |

| SMILES String | CSC1=NCCS1[2] |

Core Synthesis Pathway: S-Alkylation of 2-Thiazoline-2-thiol

The most direct and industrially relevant pathway to this compound is the selective S-methylation of its precursor, 2-thiazoline-2-thiol. This precursor exists in a tautomeric equilibrium between its thione and thiol forms.[4][5] The synthesis can be logically divided into two primary stages: the formation of the heterocyclic core followed by the crucial methylation step.

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Synthesis of the 2-Thiazoline-2-thiol Precursor

The foundational heterocyclic structure, 2-thiazolidine-2-thione (the keto-form of 2-thiazoline-2-thiol), is commonly prepared from aminoethanol and carbon disulfide.[5] This reaction is a robust method for constructing the thiazolidine ring system.

Mechanism Rationale: The synthesis begins with the nucleophilic attack of the amino group of aminoethanol on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate. In the presence of a base, intramolecular cyclization occurs: the hydroxyl group is converted into a good leaving group (e.g., by protonation followed by dehydration) or undergoes substitution, and the sulfur atom attacks the resulting electrophilic carbon, leading to ring closure and formation of the stable thiazolidine-2-thione.

Step 2: S-Methylation of 2-Thiazoline-2-thiol

This is the critical step where the methylthio group is introduced. The reaction leverages the nucleophilic character of the sulfur atom in the thiol tautomer.

Expertise & Causality Behind Experimental Choices:

-

Tautomerism: 2-Thiazoline-2-thiol exists as two tautomers: a thione (C=S) and a thiol (-SH).[4][5] While the thione form is often more stable, the thiol form is essential for the S-alkylation reaction.

-

Role of the Base: A base (e.g., sodium hydroxide, sodium ethoxide, or sodium hydride) is crucial. Its function is to deprotonate the thiol, forming a thiolate anion (-S⁻). This anion is a significantly stronger nucleophile than the neutral thiol, dramatically increasing the reaction rate and ensuring that alkylation occurs exclusively on the sulfur atom (S-alkylation) rather than the nitrogen atom (N-alkylation).

-

Choice of Methylating Agent: A potent electrophile is required. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive, with iodine being an excellent leaving group, facilitating the Sɴ2 reaction.

-

Solvent Selection: The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions. Alcohols like ethanol or polar aprotic solvents like N,N-Dimethylformamide (DMF) are suitable choices.

Caption: Mechanism of S-methylation showing tautomerization and Sɴ2 attack.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis via S-methylation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][6]

Materials and Equipment:

-

Reagents:

-

2-Thiazoline-2-thiol (Precursor)

-

Methyl Iodide (CH₃I)

-

Sodium Hydroxide (NaOH)

-

Ethanol (Absolute)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Step-by-Step Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-thiazoline-2-thiol in 100 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

-

Base Addition: Prepare a solution of 3.4 g of sodium hydroxide in 50 mL of ethanol. Add this basic solution dropwise to the stirring solution of the precursor at room temperature. A slight exotherm may be observed. The formation of the sodium thiolate salt may cause a change in color or clarity.

-

Addition of Methylating Agent: Cool the mixture in an ice bath. Add 12.0 g (1.05 eq) of methyl iodide dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (approx. 78 °C for ethanol) for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold deionized water and transfer it to a separatory funnel.

-

Extract the aqueous phase three times with 75 mL portions of diethyl ether.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Final Purification: The crude liquid can be further purified by vacuum distillation to obtain high-purity this compound.

Self-Validating System: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight (133.24 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure, ensuring the methyl group is attached to the sulfur atom.

Applications and Further Reactions

This compound is a valuable intermediate primarily because the methylthio group is an excellent leaving group. This allows for the subsequent introduction of various nucleophiles at the C2 position of the thiazoline ring, opening pathways to a wide array of derivatives. For instance, it has been used in reactions with heteroaromatic 2-aminoesters to prepare novel tri- and tetracyclic heterocyclic systems and to synthesize substituted 2-amino-2-thiazolines.[2]

References

- This compound - Introduction. ChemBK.

- Thiazoline synthesis - Organic Chemistry Portal.

- Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.

- Novel synthesis of 2-thiazolines | Request PDF - ResearchGate.

- This compound - Chem-Impex.

- Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Publishing.

- Method for synthesis of 2‐substituted thiazoline compounds. - ResearchGate.

- Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support - PubMed.

- Synthesis of thiazoline (thiazoline‐2‐thione) derivatives 110 and 112. - ResearchGate.

- Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC - NIH.

- US2299938A - Preparation of 2-mercaptothiazolines - Google Patents.

- Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 19975-56-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

A Technical Guide to the Reaction Mechanisms of 2-(Methylthio)-2-thiazoline

Abstract: 2-(Methylthio)-2-thiazoline is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structural feature, a cyclic thioimidate, renders the C2 position highly susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect the electronic properties that govern its reactivity and detail its participation in nucleophilic substitutions, cycloaddition reactions, and interactions with electrophiles. The discussion is grounded in established chemical principles and supported by practical, field-proven protocols and mechanistic diagrams to provide a comprehensive resource for leveraging this versatile building block in complex molecular synthesis.

Molecular Structure and Synthetic Overview

Physicochemical Properties and Structural Features

This compound, with the chemical formula C₄H₇NS₂, is a liquid at room temperature characterized by a distinct set of properties that make it a useful synthetic intermediate.[1] The core of its reactivity lies in the cyclic S,N-acetal structure, specifically the thioimidate moiety (N=C-S-). The carbon atom at the 2-position (C2) is bonded to both a nitrogen atom within the thiazoline ring and an exocyclic sulfur atom of the methylthio group. This arrangement makes the C2 carbon highly electrophilic, as it is polarized by two adjacent heteroatoms. The methylthio (-SMe) group is an excellent leaving group, a feature that dominates its reaction chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19975-56-5 | [1] |

| Molecular Formula | C₄H₇NS₂ | [1] |

| Molecular Weight | 133.24 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 216-217 °C | |

| Density | 1.226 g/mL at 25 °C | |

| Refractive Index | n20/D 1.592 |

Core Synthesis Pathway

The most direct synthesis of this compound involves the S-alkylation of the corresponding 2-thiazoline-2-thione. This reaction proceeds by the nucleophilic attack of the exocyclic thione sulfur onto an alkylating agent, such as methyl iodide or dimethyl sulfate. The thione is often deprotonated with a mild base to form a more potent thiolate nucleophile, which then readily displaces the halide.

Caption: General synthesis of this compound via S-methylation.

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the ability of the methylthio group to function as a proficient leaving group. This combination enables a range of powerful synthetic transformations.

Nucleophilic Substitution at C2: The Primary Pathway

The most common reaction mechanism for this compound is nucleophilic substitution. This proceeds via a two-step addition-elimination pathway. A wide variety of nucleophiles, particularly amines, can attack the C2 carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable methylthiolate anion (-SMe) as a leaving group, yielding the substituted 2-thiazoline product. This reaction is widely used for the synthesis of 2-amino-2-thiazolines.[1]

Caption: Nucleophilic substitution at the C2 position.

Experimental Protocol: Synthesis of 2-(Benzylamino)-2-thiazoline

This protocol describes a representative nucleophilic substitution reaction, a method valuable in the synthesis of pharmacologically active compounds.

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or ethanol.

-

Addition of Nucleophile: Add benzylamine (1.1 eq) to the solution. The slight excess of the amine ensures complete consumption of the starting material.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The driving force is the formation of the stable C-N bond and the release of methanethiol, which can be optionally removed by a nitrogen stream or trapped.

-

Workup & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(benzylamino)-2-thiazoline.

Causality Behind Choices:

-

Solvent: Toluene or ethanol are chosen for their ability to dissolve the reactants and for their boiling points, which allow for sufficient thermal energy to overcome the activation barrier of the reaction.

-

Excess Amine: Using a slight excess of the nucleophile maximizes the yield by shifting the reaction equilibrium towards the product, according to Le Chatelier's principle.

-

Reflux: Heating is necessary to facilitate the elimination of the methylthiolate group from the tetrahedral intermediate, which is the rate-limiting step.

Electrophilic Attack on the Ring Nitrogen

The endocyclic nitrogen atom of the thiazoline ring retains a lone pair of electrons and is nucleophilic. It can react with electrophiles, such as alkylating agents, to form a quaternary 3-alkyl-2-(methylthio)-2-thiazolinium salt.[2] This transformation is significant because it greatly enhances the electrophilicity of the C2 carbon, making it even more susceptible to attack by weak nucleophiles.

Caption: Formation of a thiazolinium salt via N-alkylation.

The resulting thiazolinium salts are versatile intermediates. Nucleophilic attack on these salts can occur at two primary sites: at the C2 carbon, leading to substitution, or at the carbon of the 2-S-substituent, depending on the nature of the nucleophile and the substituent itself.[2]

[3+2] Cycloaddition via Thiazolium Ylides

A more advanced application of this compound involves its conversion into a thiazolium azomethine ylide, which can then participate in [3+2] cycloaddition reactions.[3] This powerful sequence allows for the rapid construction of complex fused heterocyclic systems, such as pyrrolo[2,1-b]thiazoles.

The mechanism unfolds in three key stages:

-

Ylide Formation: The process begins with the N-alkylation of the thiazoline ring (as described in 2.2) followed by deprotonation of an adjacent carbon atom using a base, generating the 1,3-dipolar azomethine ylide.

-

[3+2] Cycloaddition: The ylide reacts with a dipolarophile, such as an alkyne derivative (e.g., dimethyl acetylenedicarboxylate), in a concerted cycloaddition to form a bicyclic adduct.

-

Aromatization via Elimination: The crucial role of the methylthio group becomes apparent in the final step. The initial cycloadduct readily undergoes elimination of methanethiol (CH₃SH), which serves as a traceless activating group and facilitates aromatization to the stable pyrrolo[2,1-b]thiazole product. This built-in leaving group obviates the need for a separate oxidation step, which is often required in similar cycloaddition-aromatization sequences.[3]

Caption: Workflow for pyrrolo[2,1-b]thiazole synthesis.

Summary of Core Reactivity

This compound serves as a potent electrophilic building block, with its reaction pathways dictated by the nature of the attacking species.

Table 2: Summary of Reaction Mechanisms

| Reaction Type | Attacking Species | Key Intermediate(s) | Product Type | Role of -SMe Group |

| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂) | Tetrahedral Adduct | 2-Substituted-2-thiazoline | Leaving Group |

| Electrophilic Attack | Electrophile (e.g., R-X) | Thiazolinium Salt | Thiazolinium Salt | Activating Group |

| [3+2] Cycloaddition | Dipolarophile (e.g., Alkyne) | Thiazolium Ylide, Bicyclic Adduct | Fused Heterocycle | Traceless Leaving Group |

References

- Derivaz, G. C. H., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(1), 208-240. [Link]

- LookChem. (n.d.). Chemical Synthesis 2-(Methylthio)Thiazole CAS 5053-24-7.

- MilliporeSigma. (n.d.). This compound 97%.

- National Center for Biotechnology Information. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]

- ACS Publications. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]

- Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part III. The reaction of 2-methylthio-5-phenyl-thiazoline-4-carboxylic acid with thionyl chloride and phosphorus pentachloride. Journal of the Chemical Society (Resumed), 4596. [Link]

- Holland, D. O., & Mamalis, P. (1958). Thiazolidines. Part IV. Further reactions of 2-methylthio-5-phenylthiazoline-4-carboxylic acid. Journal of the Chemical Society (Resumed), 4601. [Link]

- Padwa, A., et al. (2004). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. Organic Letters, 6(16), 2741-2744. [Link]

- Clark, A. D., & Sykes, P. (1971). Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts. Journal of the Chemical Society C: Organic, (1), 103-107. [Link]

Sources

- 1. This compound 97 19975-56-5 [sigmaaldrich.com]

- 2. Reaction of nucleophiles with some 2-alkylthio- and 2-acylthio-3-alkylthiazolium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Degradation of 2-(Methylthio)-2-thiazoline

Introduction

2-(Methylthio)-2-thiazoline, a sulfur-containing heterocycle, is a versatile building block in modern synthetic chemistry. Its utility spans the development of novel pharmaceuticals, agrochemicals, and specialty materials.[1] The inherent reactivity of the thiazoline ring, coupled with the influence of the methylthio substituent, makes a thorough understanding of its stability and degradation profile paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the stability of this compound, potential degradation pathways, and robust methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Source |

| Molecular Formula | C₄H₇NS₂ | [2] |

| Molecular Weight | 133.24 g/mol | [2] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 216-217 °C | [2] |

| Density | 1.226 g/mL at 25 °C | [2] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone) | [3] |

| Storage | Store at room temperature in a dry, dark place | [1] |

Forced Degradation: A Framework for Understanding Stability

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals and other regulated chemical products.[4][5][6][7][8][9] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.

A typical forced degradation study for this compound would involve exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules, and compounds containing a thiazoline ring can be susceptible to this process. The rate and mechanism of hydrolysis are often highly dependent on pH.

Acidic Conditions

Based on studies of the analogous compound 2-methyl-Δ2-thiazoline, the thiazoline ring is expected to be most susceptible to hydrolysis under acidic conditions.[10][11] The proposed mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position. This leads to the formation of a tetrahedral intermediate which can then undergo ring-opening.

The primary degradation product under acidic conditions is likely to be an N-acylated cysteamine derivative. Further hydrolysis of this intermediate could also occur.

Neutral and Basic Conditions

In neutral and basic media, this compound is expected to be significantly more stable. Studies on 2-methyl-Δ2-thiazoline have shown that hydrolysis is very slow around pH 7.[10][11] Under strongly basic conditions, direct nucleophilic attack by hydroxide ions on the C2 carbon is possible, though likely less facile than the acid-catalyzed pathway.

Oxidative Stability

The sulfur atoms in this compound present potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of sulfoxides or sulfones at either the exocyclic methylthio group or the endocyclic sulfur atom. Oxidation of the thiazoline ring can also lead to ring-opening or rearrangement reactions.

Photostability

Thiazole and thiazoline derivatives have been shown to undergo photochemical reactions, including rearrangements and photo-oxygenation.[4][12] Exposure to UV or visible light could induce isomerization of the thiazoline ring or reaction with atmospheric oxygen to form various degradation products. For some thiazole-containing compounds, photo-oxygenation can lead to the formation of an unstable endoperoxide that rearranges to amide-containing structures.[13][14]

Thermal Stability

This compound has a relatively high boiling point (216-217 °C), suggesting good thermal stability under normal conditions.[2] However, at elevated temperatures, thermal decomposition can occur. The degradation of sulfur-containing organic compounds at high temperatures can be complex, potentially involving radical mechanisms and the formation of a variety of smaller volatile molecules.[15][16][17]

Experimental Protocol for a Forced Degradation Study

The following is a detailed, self-validating protocol for conducting a forced degradation study on this compound.

1. Materials and Reagents

-

This compound (of known purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer, pH 7.0

2. Equipment

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Heating block or water bath

-

Photostability chamber with controlled UV and visible light exposure

-

UPLC-MS/MS system

-

NMR spectrometer

3. Experimental Workflow

4. Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

UPLC-MS/MS: This is the primary technique for monitoring the degradation process. A gradient elution method on a C18 column would likely provide good separation of the relatively polar parent compound and its potential degradation products. Mass spectrometry provides sensitive detection and preliminary identification of degradants based on their mass-to-charge ratio.[18][19]

-

NMR Spectroscopy: For unequivocal structure elucidation of major degradation products, isolation by preparative HPLC followed by NMR analysis is essential. 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can provide detailed structural information.[3][13][14][20][21][22]

Conclusion and Best Practices

While this compound is a relatively stable compound under standard storage conditions, this guide highlights its potential susceptibility to degradation under hydrolytic (particularly acidic), oxidative, and photolytic stress. A thorough understanding of these degradation pathways is critical for its successful application in research and development.

Key Recommendations:

-

Storage: Store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

-

Formulation: For solution-based applications, consider the pH of the formulation. Buffering around neutral pH is likely to enhance stability. Avoid strongly acidic conditions if possible.

-

Excipient Compatibility: When formulating with other components, conduct compatibility studies to ensure no unforeseen reactions accelerate degradation.

-

Analytical Monitoring: Employ a validated stability-indicating analytical method, such as UPLC-MS/MS, for all studies involving this compound to ensure accurate assessment of its purity and degradation.

By adhering to these principles and employing the methodologies outlined in this guide, researchers and developers can ensure the integrity of this compound throughout its lifecycle, from synthesis to final application.

References

- Daniele Leonori et al. (2024). Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. [Link]

- R. B. Martin and A. Parcell. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

- Daniele Leonori et al. (2025). Photochemical permutation of thiazoles, isothiazoles and other azoles.

- P. M. S. Kumar and G. S. Kumar. (2016).

- F. G. A. de Vrieze et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 3961-4008. [Link]

- ChemBK. This compound. ChemBK. [Link]

- R. B. Martin and A. Parcell. (1961). Hydrolysis of 2-Substituted Δ2-Thiazolines. Journal of the American Chemical Society, 83(23), 4830–4834. [Link]

- M. Sarabia-Sainz et al. (2011). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

- L. Wu et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

- R. B. Martin and A. Parcell. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089–5095. [Link]

- M. K. Sharma and M. Murugesan. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8. [Link]

- L. K. M. Shimon and I. S. Lurie. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.

- W. F. Faragher, J. C. Morrell, and S. Comay. (1927). Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry, 19(11), 1281–1286. [Link]

- F. G. A. de Vrieze et al. (2008). Overview of the Chemistry of 2-Thiazolines.

- A. K. Singh et al. (2018). Thiazole/thiazoline formations from substituted 2-aminothiophenols.

- M. Nicolas et al. (2021).

- E. D. G. de Chalus et al. (2006). Novel synthesis of 2-thiazolines.

- M. W. Markowicz et al. (2021).

- S. K. Singh et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products.

- Various Authors. (2025). Special Issue: Sulfur-Nitrogen Heterocycles.

- R. Kubec et al. (1997). Sulfur-Containing Volatiles Arising by Thermal Degradation of Alliin and Deoxyalliin. Journal of Agricultural and Food Chemistry, 45(9), 3590–3594. [Link]

- P. M. S. Kumar and G. S. Kumar. (2016).

- Z. Amrani et al. (2014).

- F. G. A. de Vrieze et al. (2020). 2-Thiazolines: An update on synthetic methods and catalysis.

- S. Singh et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

- S. Logoyda et al. (2017). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC - NIH. [Link]

- L. Wu et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR.

- S. K. Singh et al. (2024).

- S. K. Singh et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives.

- Organic Chemistry Portal. Synthesis of thiazolines. Organic Chemistry Portal. [Link]

- A. A. El-Henawy et al. (2022). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- M. J. R. P. Queiroz et al. (2007). Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. PubMed. [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. NMR spectroscopic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole in cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. Light-driven method simplifies synthesis of complex heterocycles | Research | Chemistry World [chemistryworld.com]

- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The role of labile sulfur compounds in thermal chemical sulfate reduction | U.S. Geological Survey [usgs.gov]

- 18. Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. researchgate.net [researchgate.net]

- 22. Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization and Determination of Solubility for 2-(Methylthio)-2-thiazoline

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential. For 2-(Methylthio)-2-thiazoline, a heterocyclic compound with applications in agrochemical and pharmaceutical synthesis, publicly available, quantitative solubility data is notably scarce.[1] This guide, therefore, serves not as a repository of existing data, but as a comprehensive methodological framework for the modern researcher. It provides the theoretical grounding and detailed experimental protocols required to accurately predict, measure, and interpret the aqueous and organic solubility of this compound. By synthesizing principles from predictive modeling with gold-standard experimental techniques, this document empowers scientists to generate the robust, reliable data essential for advancing their research and development objectives.

Physicochemical Profile and Structural Analysis

Before embarking on experimental determination, a thorough understanding of the known physicochemical properties of this compound is essential. These parameters provide the foundational context for experimental design, from solvent selection to the choice of analytical techniques. While solubility data is sparse, other key properties have been documented and are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NS₂ | [1] |

| Molecular Weight | 133.24 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.226 g/mL at 25 °C | [2] |

| Boiling Point | 216-217 °C | [2] |

| Refractive Index | n20/D 1.592 | [2] |

| XLogP3 (Predicted) | 1.3 | [3] |

| pKa (Predicted) | 4.74 ± 0.10 (Conjugate Acid) | [2] |

The predicted pKa of 4.74 suggests that this compound is a weak base.[2] This is a critical insight, as it implies that its aqueous solubility will be highly dependent on pH, a factor that must be controlled and considered in any experimental protocol.

Caption: Chemical structure of this compound.

Theoretical Approaches to Solubility Prediction

In the absence of empirical data, computational models provide a crucial first step, enabling researchers to estimate solubility, prioritize experiments, and formulate hypotheses about solvent-solute interactions.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[4]

Two substances are likely to be miscible if their Hansen parameters are similar. While the specific HSPs for this compound are not published, they can be estimated using group contribution methods, which sum the contributions of the molecule's functional groups.[5] This theoretical exercise is invaluable for rationally selecting a range of potential organic solvents for experimental trials.

Quantitative Structure-Property Relationship (QSPR) Models

Modern in silico tools leverage large datasets to build predictive models.[6] For a novel compound, its chemical structure is digitized into molecular descriptors, which are then fed into a pre-trained model to predict solubility.

-

Mechanistic Models: Yalkowsky's General Solubility Equation (GSE) is a foundational model that predicts aqueous solubility based on melting point and the octanol-water partition coefficient (LogP).[7]

-

Machine Learning Models: More advanced models using algorithms like Random Forest or Graph Convolutional Neural Networks (GCNN) can offer higher predictive accuracy by learning complex relationships from vast chemical datasets.[8]

Expert Insight: While predictive models are powerful for initial screening, they are not a substitute for experimental data. Their primary role is to guide and streamline the experimental process. Discrepancies between predicted and measured values can often reveal interesting molecular behaviors.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, with excess solid solute present. It represents the true, stable solubility and is the gold-standard measurement for formulation and pre-clinical development.

The Shake-Flask Method (OECD 105)

The most reliable and widely accepted method for determining thermodynamic solubility is the Shake-Flask method, outlined in the OECD Test Guideline 105.[9][10][11][12] This method is based on achieving a saturated solution at equilibrium and then measuring the concentration of the dissolved compound.

Causality Behind the Method: The core principle is to allow the system (solute and solvent) to reach its lowest energy state, where the chemical potential of the dissolved solute is equal to that of the solid-state solute. Agitation accelerates this process, and temperature control ensures the equilibrium point is stable and well-defined.

Protocol 3.1: Shake-Flask Solubility Determination

This protocol is designed as a self-validating system by incorporating multiple equilibrium time points.

1. Materials and Equipment:

-

This compound (≥97% purity)

-

Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm, PTFE or other chemically compatible material)

-

Calibrated analytical balance

-

Validated quantitative analytical method (e.g., HPLC-UV, LC-MS)

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. The solid should be clearly visible after the equilibration period.

-

Solvent Addition: Accurately dispense the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Sampling (Self-Validation): To ensure equilibrium has been reached, sample the vials at multiple time points. For a new compound, 24 hours and 48 hours are recommended.[13] If the measured concentration is the same at both time points, equilibrium can be considered achieved.

-

Phase Separation: Before sampling, stop agitation and allow the vials to sit for at least 30 minutes for coarse settling. To remove undissolved solid, two methods can be used:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Directly filter the suspension using a syringe filter. Causality: This step is crucial to ensure only the dissolved compound is measured. Filter selection is important to prevent compound adsorption to the membrane.

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute as necessary into the mobile phase of the analytical system and measure the concentration using a pre-validated HPLC-UV or LC-MS method with a proper calibration curve.

-

pH Measurement: For aqueous solutions, measure the final pH of the saturated solution to check for any changes.[11]

Caption: Workflow for thermodynamic solubility determination.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how much of a compound, typically dissolved in DMSO, can be added to an aqueous buffer before it precipitates. It is a non-equilibrium measurement widely used in early drug discovery for high-throughput screening.[13][14]

Expert Insight: Kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[11] This measurement is valuable for assessing risk for in vitro biological assays, which often use DMSO stocks, but should not be used for formulation decisions.

Protocol 4.1: High-Throughput Kinetic Solubility Assay

1. Materials and Equipment:

-

10-20 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (UV-transparent if using UV detection)

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis Spectrophotometer)

2. Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer). This addition initiates precipitation if the solubility limit is exceeded.

-

Incubation: Place the plate on a shaker for a defined period (e.g., 2 hours) at room temperature.[14]

-

Detection: Measure the amount of precipitate formed. Common methods include:

Caption: Workflow for kinetic solubility determination.

Data Interpretation and Regulatory Context

The final solubility value should always be reported with the conditions under which it was measured: Solubility of X mg/mL in [Solvent] at [Temperature] and [pH] .

For drug development professionals, these results are foundational for establishing product quality specifications. While ICH Q6B is specific to biologics, its principles are broadly applicable.[15][16] A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use.[16] A well-characterized solubility profile is a key component of the data package that justifies these specifications.[17][18]

Conclusion

References

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- OECD. (n.d.). Test No.

- OECD. (1995).

- Situ Biosciences.

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Analytice.

- Pharmaceutical Sciences. (2024).

- National Center for Biotechnology Information. (2018).

- Government of Canada. (n.d.).

- ChemBK. This compound. [Link]

- ACS Publications. (2020).

- ACS Publications. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- MasterControl. ICH Q6 Guidelines. [Link]

- ResearchGate. (2017).

- ResearchGate. (2018).

- CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]

- European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

- U.S. Food & Drug Administration. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- ECA Academy. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- The Good Scents Company. 2-methyl-2-thiazoline. [Link]

- ACS Publications. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society. [Link]

- National Center for Biotechnology Information. (2019).

- National Center for Biotechnology Information. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC. [Link]

- ResearchGate. (2007). Request PDF: Computational models for the prediction of drug solubility. [Link]

- arXiv.org. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. [Link]

- PubChem. 2-(Methylthio)benzothiazole. [Link]

- The Good Scents Company. 2-methyl thiothiazole. [Link]

- IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. [Link]

- Wikipedia. Hansen solubility parameter. [Link]

- National Center for Biotechnology Information. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link]

- Research Scientific. This compound, 97%. [Link]

- National Center for Biotechnology Information. (2024).

- PubMed. (2021).

- National Center for Biotechnology Information. (2018).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]